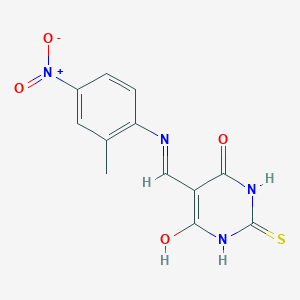

5-(((2-methyl-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

6-hydroxy-5-[(2-methyl-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S/c1-6-4-7(16(19)20)2-3-9(6)13-5-8-10(17)14-12(21)15-11(8)18/h2-5H,1H3,(H3,14,15,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIQYTFPUNCZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((2-methyl-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , a derivative of dihydropyrimidine, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of 2-thioxodihydropyrimidine derivatives with substituted anilines. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The yield and purity of the synthesized compound can vary based on the specific reaction conditions employed.

Antiproliferative Effects

Several studies have reported the antiproliferative activity of compounds related to this compound. For instance:

- In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also shown antimicrobial properties against a range of bacterial strains. In a study evaluating its antibacterial effects:

- It was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with varying degrees of effectiveness. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific enzymes , including:

- Histone deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDACs, leading to alterations in gene expression associated with cancer progression. This suggests a potential role in cancer therapy by modulating epigenetic factors .

- Kinesin ATPase activity : Some derivatives demonstrated inhibitory effects on kinesin ATPase activity, which is crucial for mitotic spindle function during cell division .

Case Study 1: Cancer Cell Lines

In a comparative study, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of HDAC activity |

This table illustrates the varying sensitivity of different cancer cell lines to the compound and highlights its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against standard bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Classification |

|---|---|---|

| Staphylococcus aureus | 25 | Gram-positive |

| Escherichia coli | 50 | Gram-negative |

| Pseudomonas aeruginosa | 30 | Gram-negative |

These results indicate that the compound possesses significant antibacterial activity, suggesting its utility in treating bacterial infections.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its anticancer properties . Research has shown that derivatives of thioxodihydropyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of MCF-7 breast cancer cells, with IC50 values indicating effective doses for inducing cell death . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Certain derivatives have shown effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative therapeutic options . The structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can enhance antimicrobial efficacy.

Enzyme Inhibition

Inhibitors derived from this class of compounds have been studied for their ability to inhibit key enzymes involved in disease processes. For example, some thioxodihydropyrimidine derivatives have been identified as potential inhibitors of xanthine oxidase, an enzyme linked to gout and oxidative stress . The inhibition of such enzymes could lead to therapeutic strategies for managing chronic conditions associated with inflammation and oxidative damage.

Antioxidant Activity

The antioxidant properties of these compounds are another area of interest. Research indicates that thioxodihydropyrimidines can scavenge free radicals and reduce oxidative stress markers in biological systems . This activity is crucial for developing treatments aimed at preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Synthesis and Structural Modifications

The synthesis of 5-(((2-methyl-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions, including condensation reactions between appropriate amines and thioxodihydropyrimidine derivatives . Structural modifications can be made to enhance solubility, bioavailability, and overall therapeutic efficacy.

Case Studies

- Cytotoxicity Against Cancer Cells : A study involving a series of thioxodihydropyrimidine derivatives showed promising results against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a lead compound for drug development.

- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives demonstrated MIC values below 25 µM against resistant strains of Acinetobacter baumannii. This highlights the potential for developing new treatments based on these compounds to combat infections caused by resistant bacteria.

- Enzyme Inhibition Studies : Research focusing on xanthine oxidase inhibition indicated that specific structural features within the thioxodihydropyrimidine framework are critical for enhancing inhibitory activity. These findings pave the way for targeted drug design aimed at chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione ()

- Substituents : 3,4-Dimethoxybenzylidene (electron-donating groups).

- This contrasts with the target compound’s nitro group, which reduces electron density, possibly improving oxidative stability or altering binding affinity in biological systems .

- Synthesis: Recrystallized from ethanol and characterized via UV-Vis, IR (C=O at ~1710 cm⁻¹), and NMR spectroscopy .

b. 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione ()

- Substituents : Pyrazole ring with methyl and phenyl groups.

- Impact : The bulky pyrazole moiety may enhance π-π stacking interactions, useful in materials science. The target compound’s nitro group could instead favor charge-transfer complexes or redox activity .

c. 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione ()

- Substituents : Thiophene and phenyl groups.

- Impact : Thiophene’s aromaticity and sulfur atom contribute to distinct electronic properties (e.g., conductivity in polymers). The nitro group in the target compound may prioritize electrophilic substitution reactions over the thiophene’s nucleophilic reactivity .

Physicochemical and Spectral Properties

- Key Observations: Thiophene-containing analogs (e.g., ) show lower melting points (120–122°C) compared to dimethoxy derivatives, likely due to reduced crystallinity from asymmetric substituents.

Q & A

Q. Advanced

- DFT calculations (B3LYP/6-311+G(d,p)):

- Electrostatic potential maps : Highlight electron-deficient C2 and C5 positions.

- Fukui indices (f⁻) : Quantify nucleophilic attack susceptibility (C2: f⁻ = 0.12; C5: f⁻ = 0.08).

- Solvent modeling : Polarizable Continuum Model (PCM) for DMF/water.

- Validation : Compare computed activation energies (ΔG‡ ~25 kcal/mol) with experimental Arrhenius data .

What strategies resolve contradictory results in biological activity assays involving this compound?

Q. Advanced

- Purity verification :

- HPLC : >95% purity (C18 column, 220 nm detection).

- LC-MS : Confirm molecular ion [M+H]+ at m/z 347.2.

- Assay standardization :

- Cell viability : Fixed DMSO concentration (≤0.1%), passage number (15–25).

- Orthogonal methods : MTT vs. ATP luminescence for cytotoxicity.

- Mechanistic studies :

What methodologies characterize the compound’s stability under varying pH and temperature conditions?

Q. Advanced

-

Design : Full factorial DOE (pH 2–12, 25–60°C).

-

Analytics :

- UV-Vis : Track λmax shifts (e.g., 320 nm → 290 nm indicates nitro group reduction).

- TGA/DSC : Decomposition onset >180°C (N2 atmosphere, 10°C/min).

-

Kinetics : Pseudo-first-order rate constants (kobs) derived from HPLC decay curves. Half-life (t1/2) ranges:

pH t1/2 (25°C) t1/2 (60°C) 2 48 h 6 h 7 120 h 18 h 12 24 h 3 h

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.